molecular formula C13H17ClO B1583267 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone CAS No. 66346-01-8

1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone

Cat. No.: B1583267
CAS No.: 66346-01-8
M. Wt: 224.72 g/mol
InChI Key: ILQGIJDYSLHIOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone, also known as 4-chloro-1,1-dimethyl-2-pentanone, is an organic compound that is used in a variety of applications. It is a colorless liquid with a sweet, pungent odor. It is mainly used as a solvent, in the synthesis of pharmaceuticals, in organic synthesis, and in the manufacture of dyes and pigments. In addition, it is also used in the production of some insecticides and herbicides. This compound has also been studied for its potential therapeutic uses, such as its antioxidant and anti-inflammatory activities.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The compound has been synthesized using 4-chlorophenyl aldehyde and 3,3-Dimethyl-2butanone as raw materials through condensation and hydrogenation processes. This synthesis method offers more favorable economic and technical indices compared to previously reported methods (Shen De-long, 2007).

Agricultural Applications

  • Growth Regulation in Plants : The compound, specifically in the form of Paclobutrazol (a closely related compound), has been used to regulate the growth and transpiration of plants, such as in Colt Cherry rootstocks. It effectively reduced plant height, stem diameter increment, and leaf number, indicating its potential as a growth regulator in agriculture (T. Asamoah & D. Atkinson, 1985).

Chemical Reactions and Interactions

  • Chemical Reactions and Structures : Research on similar compounds has provided insights into the Stevens rearrangement of certain tetrahydropyridinium salts, which is important for understanding the chemical behavior of complex organic compounds (Joan Bosch et al., 1981).

Applications in Fungicide Delivery

  • Fungicide Carrier Systems : In a study related to agriculture, the compound's derivative (Paclobutrazol) was used in nanoparticle systems for the sustained release of fungicides. This approach helps in reducing environmental and human toxicity while improving the transfer of fungicides to the site of action (E. Campos et al., 2015).

Properties

IUPAC Name

1-(4-chlorophenyl)-4,4-dimethylpentan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO/c1-13(2,3)12(15)9-6-10-4-7-11(14)8-5-10/h4-5,7-8H,6,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQGIJDYSLHIOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CCC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7028300
Record name 1-(4-Chlorophenyl)-4,4-dimethyl-pentan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7028300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66346-01-8
Record name 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66346-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066346018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pentanone, 1-(4-chlorophenyl)-4,4-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-(4-Chlorophenyl)-4,4-dimethyl-pentan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7028300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-CHLOROPHENYL)-4,4-DIMETHYL-3-PENTANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3F88HO81Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Hydrogenation of 139 g of 5-(4-chlorophenyl)-2,2-dimethylpent-4-en-3-one in 245 g of methanol or toluene at 100° C. on 5.6 g of Raney nickel with and without addition of bis-(2-hydroxyethyl) sulphide to give 5-(4-chlorophenyl)- 2,2-dimethylpentan-3-one (final product).
Quantity
139 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
245 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5.6 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone
Reactant of Route 3
Reactant of Route 3
1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone
Reactant of Route 4
Reactant of Route 4
1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone
Reactant of Route 5
Reactant of Route 5
1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone
Reactant of Route 6
Reactant of Route 6
1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.